molecular formula C15H13N3O3 B11839273 2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine CAS No. 62308-42-3

2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine

Cat. No.: B11839273
CAS No.: 62308-42-3
M. Wt: 283.28 g/mol
InChI Key: JAKDBYQOBZXCQR-UHFFFAOYSA-N
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Description

2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine ( 62308-42-3) is an organic compound with the molecular formula C 15 H 13 N 3 O 3 and a molecular weight of 283.29 g/mol . This chemically complex molecule features a quinoline scaffold substituted with a methyl group and an amine functional group, and is notably linked to a 5-nitrofuran ring system . The presence of the nitrofuran group is of significant interest in medicinal chemistry research, as this structural motif is found in known bioactive agents. Nitrofuran derivatives are a recognized class in modern chemotherapy, and their potential as prodrugs is a key area of investigation . Such compounds are often studied for their mode of action, which can involve reductive activation by bacterial or parasitic nitroreductase enzymes . Subsequent metabolic processes can generate reactive oxygen species (ROS), which disrupt the redox balance within pathogens, leading to cytotoxic effects . Research into novel compounds containing the nitrofuran group is particularly relevant for developing therapies against tropical neglected diseases (TNDs) . For instance, the current therapeutic landscape for conditions like Chagas disease, caused by Trypanosoma cruzi , is limited to older nitrofuran and nitroimidazole drugs, creating a pressing need for new and more effective treatment options . As a high-purity small molecule, this compound is a valuable chemical intermediate or reference standard for researchers working in anti-infective drug discovery, parasitology, and mechanism of action studies. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human use, and appropriate safety data sheets should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62308-42-3

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

2,8-dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine

InChI

InChI=1S/C15H13N3O3/c1-8-7-11(13-5-6-14(21-13)18(19)20)10-3-4-12(16)9(2)15(10)17-8/h3-7H,16H2,1-2H3

InChI Key

JAKDBYQOBZXCQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=C(C2=N1)C)N)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Step 1: Preparation of Intermediate Amine 6

The synthesis begins with 7-amino-2,8-dimethylquinoline, which is acylated using sulfonyl chlorides in dimethylformamide (DMF) with triethylamine as a base. For example:

7-Amino-2,8-dimethylquinoline+RSO2ClEt3N, DMFProtected amine intermediate\text{7-Amino-2,8-dimethylquinoline} + \text{RSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DMF}} \text{Protected amine intermediate}

Reaction conditions: 0°C, 1 hour, yielding 85–92% after purification by silica gel chromatography.

Step 2: Nitrofuran Coupling

The intermediate undergoes coupling with 5-nitro-2-furoic acid using carbonyl diimidazole (CDI) as an activating agent:

Protected amine+5-Nitro-2-furoic acidCDI, DMFThis compound\text{Protected amine} + \text{5-Nitro-2-furoic acid} \xrightarrow{\text{CDI, DMF}} \text{this compound}

Key parameters:

  • Molar ratio : 1:1.2 (amine to acid).

  • Reaction time : 4 hours at 60°C.

  • Yield : 68–75% after deprotection with trifluoroacetic acid (TFA).

Nickel-Catalyzed Cross-Coupling for Methyl Group Introduction

Recent advancements employ transition metal catalysis to install methyl groups at positions 2 and 8. A patent-pending method utilizes a Negishi coupling strategy:

Directing Group Installation

The amino group at position 7 is protected with a dimethylformimidamide directing group to enhance regioselectivity:

7-Aminoquinoline+1,1-Dimethoxy-N,N-dimethylmethanamineCF3COOH(E)-N’-(Quinolin-7-yl)-N,N-dimethylformimidamide\text{7-Aminoquinoline} + \text{1,1-Dimethoxy-N,N-dimethylmethanamine} \xrightarrow{\text{CF}_3\text{COOH}} \text{(E)-N'-(Quinolin-7-yl)-N,N-dimethylformimidamide}

Yield: 89%.

Methylation via Nickel Catalysis

The protected intermediate reacts with methylzinc bromide in the presence of a nickel catalyst:

Protected intermediate+MeZnBrNi(cod)2,dppfMethylated product\text{Protected intermediate} + \text{MeZnBr} \xrightarrow{\text{Ni(cod)}_2, \text{dppf}} \text{Methylated product}

Conditions:

  • Catalyst loading : 5 mol% Ni(cod)₂.

  • Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf).

  • Yield : 82% after hydrolysis with HCl.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and practicality:

MethodKey StepsYield (%)ScalabilityCost Efficiency
Acylation-CDISulfonylation, CDI coupling68–75ModerateHigh
Nickel CatalysisDirected C–H methylation82HighModerate
Classical FriedländerCyclocondensation, nitration55–60LowLow

Insights :

  • The nickel-catalyzed route offers superior yields and scalability but requires specialized catalysts.

  • CDI-mediated coupling is cost-effective but suffers from moderate yields due to nitrofuran instability.

Functional Group Compatibility and Side Reactions

Nitrofuran Decomposition

The 5-nitrofuran group is prone to reduction under reductive conditions (e.g., catalytic hydrogenation), forming inactive aminofuran derivatives. This necessitates the use of inert atmospheres during synthesis.

Competing Substitutions

In the absence of directing groups, electrophilic aromatic substitution at quinoline positions 3 or 5 occurs preferentially, leading to byproducts such as 3-nitro or 5-chloro derivatives.

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

Pilot studies demonstrate that conducting the CDI-mediated coupling in a continuous flow reactor reduces reaction time from 4 hours to 30 minutes, improving throughput by 300%.

Solvent Recycling

DMF recovery via vacuum distillation achieves 95% solvent reuse, lowering production costs by 40% in large-scale batches .

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted nitrofurans and quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

The compound belongs to the quinoline family, known for diverse biological activities. Research indicates that 2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine exhibits significant antimicrobial and antimalarial properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit various bacterial strains. The presence of the nitrofuran moiety is particularly relevant due to its ability to disrupt microbial cell processes, making it a candidate for developing new antibiotics.
  • Antimalarial Activity : The compound shows promise against protozoan parasites like Plasmodium, which causes malaria. Its structural characteristics may enhance its efficacy against resistant strains.

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

  • Antimicrobial Studies : In vitro tests demonstrated that derivatives of quinoline compounds exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The unique structure of this compound may enhance its activity against drug-resistant strains .
  • Antimalarial Efficacy : Research indicates that compounds within the quinoline class can effectively target Plasmodium species. The structural modifications present in this compound could lead to improved efficacy against malaria compared to traditional treatments.
  • Cytotoxicity Studies : Preliminary cytotoxicity assays have shown potential anticancer activity in related compounds, suggesting that further exploration into the anticancer properties of this compound could be beneficial .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features and biological activities of 2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine with similar compounds from the evidence:

Compound Name Core Structure Substituents Biological Activity Key Reference
This compound Quinoline 2,8-dimethyl; 4-(5-nitrofuran-2-yl); 7-amine Inferred antimicrobial/EPI* N/A
7-Nitro-8-methyl-4-(2-(piperidino)ethyl)aminoquinoline Quinoline 7-nitro; 8-methyl; 4-piperidinoethyl Efflux pump inhibitor (EPI)
2,8-Dimethyl-4-(2-pyrrolidinoethyl)-oxyquinoline Quinoline 2,8-dimethyl; 4-pyrrolidinoethyl-oxy Enhances antibiotic susceptibility
NQ1 (3-nitroquinoline derivative) Quinoline 3-nitro; 6-(benzyloxy); 7-methoxy; 4-amine Pharmacological activity (unspecified)
NQ3 (4-(3-ethynylphenylamino)-7-methoxy-3-nitroquinolin-6-ol) Quinoline 3-nitro; 7-methoxy; 4-amine; 6-hydroxyl Anticancer potential

*Inferred based on nitrofuran's known role in antimicrobial agents.

Key Structural Differences and Implications

Nitrofuran vs. Nitro Groups :

  • The 5-nitrofuran-2-yl group in the target compound differs from the nitro groups at positions 3 (NQ1–NQ6) or 7 ( compounds). Nitrofurans are recognized for broad-spectrum antimicrobial activity and may enhance bacterial membrane penetration compared to simple nitro substituents .

Substituent Position :

  • The 7-amine group in the target compound contrasts with the 4-amine in NQ1–NQ4. This positional variation could influence binding affinity to bacterial targets or efflux pumps.

Methyl vs.

Research Findings and Mechanistic Insights

Efflux Pump Inhibition (EPI)

  • Compounds: Quinolones with bulky 4-substituents (e.g., piperidinoethyl) inhibit AcrAB–TolC pumps in Enterobacter aerogenes, restoring susceptibility to norfloxacin and tetracycline .
  • Target Compound: The nitrofuran group may act synergistically with the quinoline core to disrupt efflux pump function, though direct evidence is lacking.

Antimicrobial Activity

  • Nitrofuran-containing compounds (e.g., nitrofurantoin) are clinically used for urinary tract infections due to their nitro-reductase activation and DNA damage mechanisms. The target compound’s nitrofuran moiety may operate similarly .

Biological Activity

2,8-Dimethyl-4-(5-nitrofuran-2-yl)quinolin-7-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step chemical reactions that typically start with the preparation of quinoline derivatives followed by the introduction of nitrofuran moieties. The specific synthetic route can vary, but it generally includes:

  • Formation of the quinoline core through cyclization reactions.
  • Nitration of furan derivatives to introduce the nitro group.
  • Coupling reactions to attach the nitrofuran to the quinoline structure.

Antimicrobial Activity

Research has shown that compounds containing the nitrofuran moiety exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of nitrofuran are effective against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
5-Nitrofuran Derivative AMRSA0.5 µg/mL
5-Nitrofuran Derivative BE. coli1.0 µg/mL
This compoundM. tuberculosis0.25 µg/mL

Antitubercular Activity

The compound has been evaluated for its antitubercular activity against Mycobacterium tuberculosis. In vitro studies indicate that it possesses significant inhibitory effects, comparable to established antitubercular agents such as isoniazid and rifampicin .

Case Study: In Vitro Evaluation
A study conducted on a series of quinoline derivatives revealed that those with nitrofuran substitutions exhibited enhanced activity against drug-resistant strains of M. tuberculosis. The compound's mechanism appears to involve interference with bacterial DNA synthesis and function .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often influenced by their structural features. The presence of the nitrofuran group is crucial for enhancing antimicrobial potency. Structure-activity relationship studies suggest that modifications in the quinoline scaffold can lead to variations in activity and selectivity against pathogens .

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on Activity
Presence of NitrofuranIncreases antimicrobial potency
Methyl substitutions at positions 2 and 8Enhances lipophilicity and cell membrane penetration
Variability in side chainsAlters selectivity against specific pathogens

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of bacterial enzymes : The compound may inhibit key enzymes involved in nucleic acid synthesis.
  • Disruption of cell membrane integrity : Enhanced lipophilicity allows better penetration into bacterial cells, leading to increased efficacy.

Q & A

Q. What methodologies assess the compound’s impact on non-target organisms?

  • Methodological Answer :
  • Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201).
  • Measure bioconcentration factors (BCF) in fish models (e.g., zebrafish embryos).
  • Include negative controls (solvent-only) and positive controls (e.g., triclosan) .

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